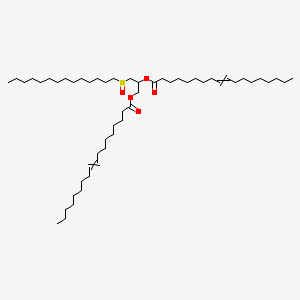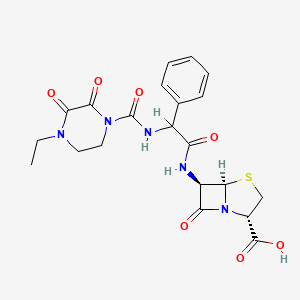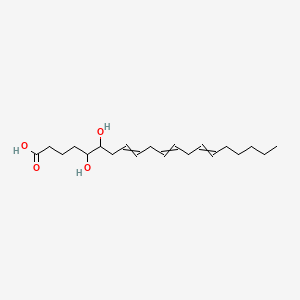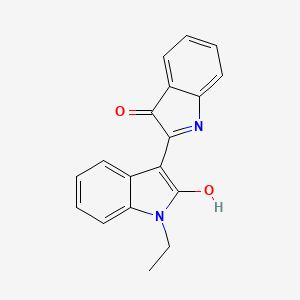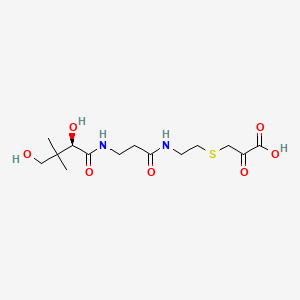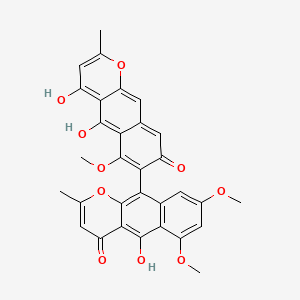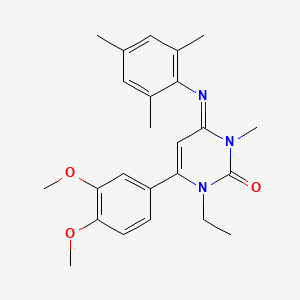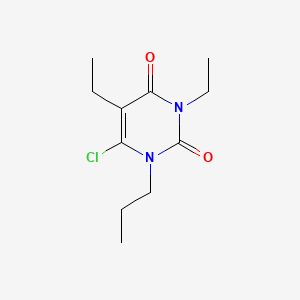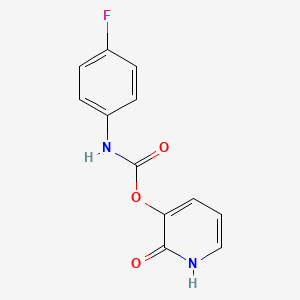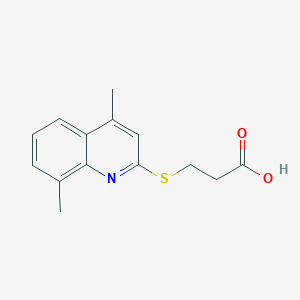
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemoselective reactions, Michael addition, and novel thiation methods. A study by El Rayes et al. (2019) outlines the synthesis of quinoxaline derivatives via chemoselective Michael reaction, indicating a method that could be adapted for the synthesis of “3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid” (El Rayes et al., 2019). Moreover, Avetisyan, Aleksanyan, and Durgaryan (2010) described a procedure for synthesizing sulfanyl-substituted acetic and propionic acids, which directly relates to the compound (Avetisyan, Aleksanyan, & Durgaryan, 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically confirmed through techniques such as NMR, IR spectroscopy, and X-ray crystallography. Chen et al. (2020) discussed the molecular structure elucidation of quinolone derivatives, providing insights that could be applicable to understanding the structural aspects of “3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid” (Chen et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives includes their participation in annulation reactions, Michael addition, and their interaction with electrophiles. Studies on quinoline derivatives have highlighted various chemical reactions that these compounds can undergo, which would be relevant for “3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid” as well. For example, the work by Fedorowicz et al. (2019) on azanylylidene derivatives showcases the type of chemical reactions and the reactivity of similar compounds (Fedorowicz, Gzella, Wiśniewska, & Sączewski, 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds, as discussed in the literature, provide a foundation for understanding the physical properties of “3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid”.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their acidity, basicity, and reactivity towards various reagents, are essential for their functionalization and application in synthesis. The study by Zarrouk et al. (2016) on the corrosion inhibition efficiency of quinoxalin-2(1H)-one derivatives provides insight into the chemical properties and applications of similar compounds (Zarrouk et al., 2016).
科学的研究の応用
Synthesis and Anticancer Activity
A series of compounds related to 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid have been studied for their anticancer properties. Notably, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and corresponding derivatives demonstrated significant antiproliferative activity against human HCT-116 and MCF-7 cell lines. These compounds were prepared using the Michael reaction and thiation methods, exhibiting IC50 values in competitive ranges with reference drugs like doxorubicin. Molecular docking studies further identified the quinoxaline ring as a key structural component for activity, suggesting potential in cancer therapy development (El Rayes et al., 2019).
Novel Synthesis Methods
A procedural development for synthesizing (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids, closely related to the compound , has been reported. This involves reactions of substituted 2-methylquinoline-4-thiols with chloroacetic or acrylic acid and acrylonitrile, yielding novel compounds with varied functional groups (Avetisyan et al., 2010).
Biological Evaluation of Analogs
Research has been conducted on the synthesis and biological evaluation of various analogs of antitumor agents, including those with structures similar to 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid. These studies aimed to understand the mechanism of action of these compounds and identify crucial structural elements for antitumor activity. Such research is vital for the development of new therapeutic agents (Hazeldine et al., 2005).
Fluorescent Probes for Cell Imaging
A ratiometric emission fluorescent probe, related to the quinoline structure, was developed for imaging living cells in extreme acidity. This novel probe showed high selectivity, excellent reversibility, and was successfully used to monitor pH fluctuations in live cells, illustrating the potential of quinoline derivatives in biological imaging and diagnostics (Niu et al., 2015).
特性
IUPAC Name |
3-(4,8-dimethylquinolin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-3-5-11-10(2)8-12(15-14(9)11)18-7-6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYMDKFLEBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



